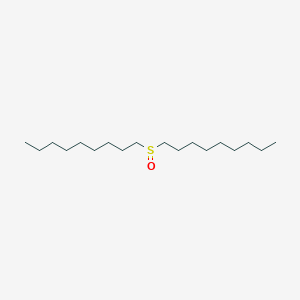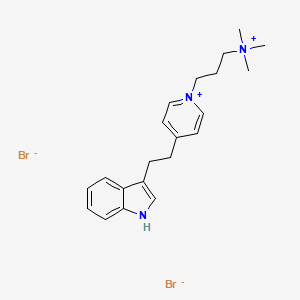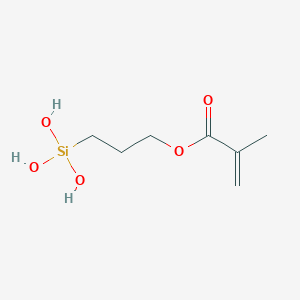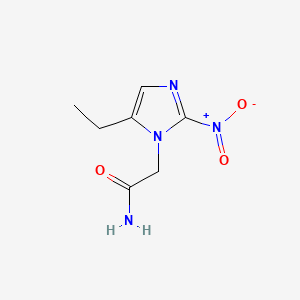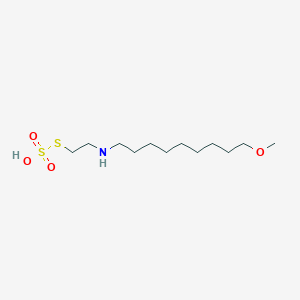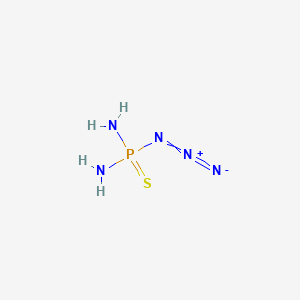
Phosphorodiamidothioic azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidothioic azide is an organophosphorus compound characterized by the presence of both azide and phosphorodiamidothioic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodiamidothioic chloride with sodium azide under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides. The use of automated systems and remote handling techniques is common to minimize human exposure .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiamidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed Huisgen cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Substitution: Formation of phosphorodiamidothioic derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
Phosphorodiamidothioic azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the development of new materials with unique properties, such as high-energy materials and polymer cross-linkers.
Biological Research: Utilized in the modification of biomolecules for studying protein functions and interactions.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of phosphorodiamidothioic azide involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates .
Comparación Con Compuestos Similares
Phosphorodiamidothioic azide can be compared with other azide-containing compounds such as:
Phenyl Azide: Used in organic synthesis and materials science, but lacks the phosphorus component.
Sodium Azide: Commonly used as a reagent in organic synthesis and as a preservative, but is highly toxic and explosive.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV, showcasing the biological relevance of azides.
Propiedades
Número CAS |
25841-90-1 |
|---|---|
Fórmula molecular |
H4N5PS |
Peso molecular |
137.11 g/mol |
InChI |
InChI=1S/H4N5PS/c1-4-5-6(2,3)7/h(H4,2,3,7) |
Clave InChI |
OYRRWXSIALQXJK-UHFFFAOYSA-N |
SMILES canónico |
NP(=S)(N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
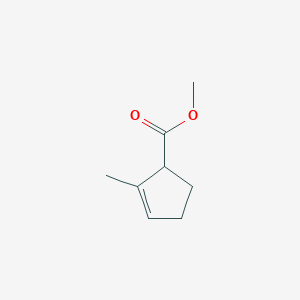
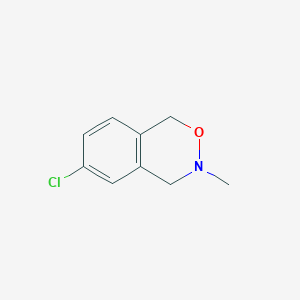
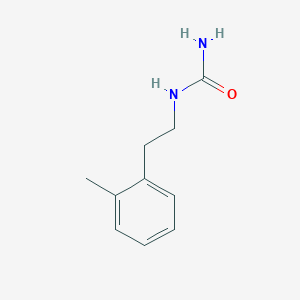
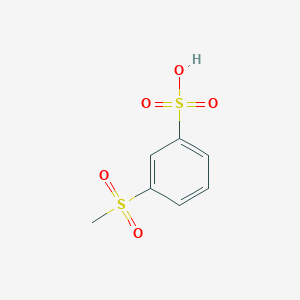
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
